3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester
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Overview
Description
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester typically involves the reaction of benzoic acid derivatives with amines and esters. One common method involves the use of benzoic acid, 2-[(3-ethoxy-1,3-dioxopropyl)amino]-, methyl ester as a starting material . The reaction conditions often include the use of solvents like diphenyl ether and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions. These methods aim to achieve high yields and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester involves its interaction with various molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that also targets bacterial DNA gyrase.
Nalidixic acid: Another quinolone derivative used as an antibacterial agent.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its methyl ester group, in particular, makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 4-amino-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-6H,12H2,1H3 |
InChI Key |
ZUMQHJGUNDPOSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2C=CC=CC2=NC1=O)N |
Origin of Product |
United States |
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